Cas no 15093-53-5 (Thiourea,N'-phenyl-N,N-bis(phenylmethyl)-)

Thiourea,N'-phenyl-N,N-bis(phenylmethyl)- structure
15093-53-5 structure
Product Name:Thiourea,N'-phenyl-N,N-bis(phenylmethyl)-
CAS No:15093-53-5
MF:C21H20N2S
MW:332.461903572083
CID:202264
PubChem ID:747266
Update Time:2025-04-19

Thiourea,N'-phenyl-N,N-bis(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Thiourea,N'-phenyl-N,N-bis(phenylmethyl)-
    • 1,1-Dibenzyl-3-phenylisothiourea
    • 1,1-dibenzyl-3-phenyl-2-thiourea
    • 1,1-Dibenzyl-3-phenyl-thioharnstoff
    • 1-Phenyl-3,3-dibenzyl-thioharnstoff
    • 3,3-Dibenzyl-1-phenylthiourea
    • N,N-Dibenzyl-N'-phenyl-thioharnstoff
    • N,N-dibenzyl-N'-phenyl-thiourea
    • N'-Phenyl-N,N-bis(phenylmethyl)thiourea
    • N-Phenyl-N,N'-dibenzyl-thioharnstoff
    • PhNHC(S)N(CH2Ph)2
    • ChemDiv3_003285
    • SR-01000495660
    • SR-01000495660-1
    • Urea,1-dibenzyl-3-phenyl-2-thio-
    • PPRFKFURQYWPRC-UHFFFAOYSA-N
    • HMS1482F07
    • DTXSID10934125
    • N,N-Dibenzyl-N'-phenylthiourea #
    • Thiourea, N'-phenyl-N,N-bis(phenylmethyl)-
    • NSC-131978
    • N,N-Dibenzyl-N'-phenylcarbamimidothioic acid
    • Thiourea,N-bis(phenylmethyl)-
    • 1,1-dibenzyl-3-phenylthiourea
    • NSC131978
    • Urea, 1,1-dibenzyl-3-phenyl-2-thio-
    • SDCCGSBI-0087246.P001
    • BRD-K61221946-001-01-8
    • IDI1_021195
    • SCHEMBL5463525
    • 15093-53-5
    • N,N-Dibenzyl-N'-phenylthiourea
    • AKOS000388796
    • Inchi: 1S/C21H20N2S/c24-21(22-20-14-8-3-9-15-20)23(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2,(H,22,24)
    • InChI Key: PPRFKFURQYWPRC-UHFFFAOYSA-N
    • SMILES: S=C(NC1C=CC=CC=1)N(CC1C=CC=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 332.1349
  • Monoisotopic Mass: 332.135
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 47.4Ų

Experimental Properties

  • Density: 1.206
  • Boiling Point: 486.4°Cat760mmHg
  • Flash Point: 247.9°C
  • Refractive Index: 1.688
  • PSA: 15.27
  • LogP: 5.15880
Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd